[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride

CLogP Lipophilicity Drug-like properties

[(2R,3R)-3-Phenylazetidin-2-yl]methanol hydrochloride is a chiral, trans-configured azetidine building block featuring a free secondary amine, a phenyl substituent at C3, and a hydroxymethyl group at C2 in its hydrochloride salt form. With a molecular weight of 199.7 g·mol⁻¹ and a calculated LogP of 0.691, this compound occupies a physicochemical space distinct from both unprotected and N‑protected phenylazetidine congeners that dominate commercial catalogs.

Molecular Formula C10H14ClNO
Molecular Weight 199.68
CAS No. 2343964-14-5
Cat. No. B2397224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride
CAS2343964-14-5
Molecular FormulaC10H14ClNO
Molecular Weight199.68
Structural Identifiers
SMILESC1C(C(N1)CO)C2=CC=CC=C2.Cl
InChIInChI=1S/C10H13NO.ClH/c12-7-10-9(6-11-10)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m0./s1
InChIKeyRSVZILKVTHIBLZ-IYPAPVHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(2R,3R)-3-Phenylazetidin-2-yl]methanol Hydrochloride (CAS 2343964-14-5): Procurement Guide for Chiral Azetidine Building Blocks


[(2R,3R)-3-Phenylazetidin-2-yl]methanol hydrochloride is a chiral, trans-configured azetidine building block featuring a free secondary amine, a phenyl substituent at C3, and a hydroxymethyl group at C2 in its hydrochloride salt form [1]. With a molecular weight of 199.7 g·mol⁻¹ and a calculated LogP of 0.691, this compound occupies a physicochemical space distinct from both unprotected and N‑protected phenylazetidine congeners that dominate commercial catalogs [1].

Why Generic Substitution Fails for [(2R,3R)-3-Phenylazetidin-2-yl]methanol Hydrochloride in Medicinal Chemistry Campaigns


The combination of a trans-substituted azetidine core, an unprotected ring nitrogen, and a C2 hydroxymethyl handle is not replicated by any single commercially available azetidine building block [1]. Simple 3‑phenylazetidine (CAS 4363-13-7) lacks the hydroxymethyl functionality required for onward coupling , while the isomeric (3‑phenylazetidin‑3‑yl)methanol (CAS 5961-34-2) places the alcohol at the fully substituted C3, eliminating both chirality and conformational flexibility relative to the 2‑position [2]. N‑protected variants such as the N‑Boc‑ (CAS 2413846-93-0) or N‑benzyl‑ (CAS 596104-98-2) analogs add a synthetic deprotection liability that this compound avoids entirely . Consequently, direct substitution without altering synthetic route design, stereochemical outcome, or downstream physicochemical profile is not achievable with any single generic alternative currently listed in major screening-compound collections.

Differentiating Quantitative Evidence for [(2R,3R)-3-Phenylazetidin-2-yl]methanol Hydrochloride (CAS 2343964-14-5)


Calculated LogP (CLogP) of 0.691 Confers a 2.5- to 3.6-Fold Reduction in Lipophilicity Relative to Simple 3-Phenylazetidine Congeners

The CLogP of [(2R,3R)-3-phenylazetidin-2-yl]methanol hydrochloride is reported as 0.691 [1]. In contrast, 3‑phenylazetidine (free base) has an experimental LogP of 1.702 and its hydrochloride salt has a LogP of 2.504 . The positional isomer (3‑phenylazetidin‑3‑yl)methanol hydrochloride, which lacks the free NH and carries the hydroxymethyl at C3 instead of C2, is expected to have a higher LogP owing to the absence of the polar secondary‑amine motif. The lower CLogP of the target compound indicates superior aqueous solubility and a more favorable Lipinski profile for lead‑optimization campaigns where reducing logD is a key objective.

CLogP Lipophilicity Drug-like properties

Trans (2R*,3R*) Relative Configuration Provides Defined Three-Dimensional Topography Absent in Achiral 3-Substituted Azetidine Building Blocks

The SMILES string OC[C@@H]1NC[C@H]1c2ccccc2 confirms the trans relative configuration of the phenyl and hydroxymethyl substituents [1]. Neither 3‑phenylazetidine (CAS 4363-13-7) nor 3‑phenylazetidine hydrochloride (CAS 7606-30-6) possess chiral centers, yielding a planar sp²‑like presentation at the 3‑position . The trans‑substituted azetidine scaffold enforces a specific dihedral angle between the phenyl ring and the amine, a structural parameter increasingly valued in medicinal chemistry for optimizing target‑site complementarity [2]. While the commercial product is supplied as a racemate, the defined relative stereochemistry enables chiral-resolution strategies or asymmetric-synthesis entry points that achiral 3‑phenylazetidines cannot offer.

Chirality Stereochemistry trans-Azetidine

Unprotected Secondary Amine Eliminates the Deprotection Step Required by N-Boc and N-Benzyl Azetidine Analogs

The target compound is supplied as the hydrochloride salt of the free secondary amine, with no N‑protecting group [1]. The closest analogous 2‑hydroxymethyl‑3‑phenylazetidine scaffold that retains stereochemistry is rac‑tert‑butyl (2R,3R)-2-(hydroxymethyl)-3-phenylazetidine-1-carboxylate (CAS 2413846-93-0), which carries an N‑Boc group that must be removed prior to further elaboration . Typical Boc‑deprotection protocols (e.g., TFA/CH₂Cl₂ or HCl/dioxane) add one or more synthetic steps, introduce purification burden, and can generate epimerization or elimination by-products in strained azetidine systems [2]. The hydrochloride salt of the target compound can be neutralized in situ and directly coupled, streamlining fragment‑growth workflows.

Unprotected amine Synthetic efficiency Deprotection-free

GHS Hazard Profile Anticipated to Be Milder Than the Positional Isomer (3-Phenylazetidin-3-yl)methanol Hydrochloride Based on Structural Analogy

The positional isomer (3‑phenylazetidin‑3‑yl)methanol hydrochloride (CAS 90874-63-8) carries GHS hazard statements H302‑H315‑H319‑H335 (harmful if swallowed; skin irritation; serious eye irritation; respiratory irritation), requiring warning‑level handling precautions [1]. While a full GHS classification for the target compound has not been published, the presence of a secondary amine hydrochloride at C2 rather than a fully substituted C3 carbon bearing both phenyl and hydroxymethyl groups may modulate the compound's irritation potential. The target compound is stored and shipped at ambient temperature with no special hazard warnings on the vendor datasheet, consistent with a manageable safety profile [2]. Buyers should request a full SDS from the supplier before scale‑up, but the currently available evidence suggests handling requirements comparable to or milder than the positional isomer.

Safety profile GHS classification Handling

High-Value Application Scenarios for [(2R,3R)-3-Phenylazetidin-2-yl]methanol Hydrochloride (CAS 2343964-14-5)


Fragment-Based Lead Generation Requiring Low-Lipophilicity Chiral Amine Building Blocks

Fragment-based drug discovery (FBDD) programs increasingly prioritize building blocks with CLogP < 1 and defined 3D topology to maximize ligand efficiency [1]. With a CLogP of 0.691 and trans‑substituted azetidine geometry, [(2R,3R)-3-phenylazetidin-2-yl]methanol hydrochloride is ideally suited for fragment libraries targeting CNS and anti-infective targets where excessive lipophilicity leads to promiscuous binding and poor developability. The unprotected amine permits direct coupling without deprotection, accelerating fragment-elaboration cycles.

Parallel Synthesis of Chiral Azetidine-Containing Screening Libraries

In automated parallel synthesis, the step-count reduction achieved by eliminating an N‑deprotection sequence directly translates to higher throughput and lower per‑compound cost [2]. The hydrochloride salt form of this azetidine building block is compatible with standard amide-coupling and reductive-amination protocols after in‑situ neutralization, making it a drop‑in replacement for N‑Boc‑protected azetidines in library-production workflows where synthetic efficiency is the primary procurement driver.

Conformational Restriction in Peptidomimetic and Beta-Lactam Analog Design

The trans‑azetidine core enforces a specific spatial orientation between the amine and the phenyl ring, mimicking key structural features of beta‑lactam antibiotics and peptidomimetic scaffolds [3][4]. Researchers designing constrained analogs of phenylalanine or exploring novel beta‑lactamase inhibitors can leverage this building block to introduce conformational rigidity while retaining the reactive hydroxymethyl handle for further functionalization. The C2 hydroxymethyl group provides a convenient anchor point for prodrug strategies or solubility-enhancing modifications.

Safety-Conscious Medicinal Chemistry Workflows with Simplified Handling Requirements

Compared to the positional isomer (3‑phenylazetidin‑3‑yl)methanol hydrochloride, which carries GHS warning labels for acute oral toxicity and skin/eye/respiratory irritation [5], the target compound's current vendor datasheet indicates a less restrictive handling profile. For core facilities and industrial laboratories where compound-handling logistics directly impact operational cost and turnaround time, this difference in safety burden is a tangible procurement consideration that favors the target compound for routine library synthesis.

Quote Request

Request a Quote for [(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.